|
REACTION_CXSMILES
|
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].Cl[C:7]([O:9][CH:10]([Cl:12])[CH3:11])=[O:8].N1C=CC=CC=1>ClCCl>[C:7](=[O:8])([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])[O:9][CH:10]([Cl:12])[CH3:11]
|
|
Name
|
|
|
Quantity
|
57 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
43.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
94.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC(C)Cl
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring while the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
In a reactor cooled to +5° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained at between 10° and 20° C
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for 4 hours at room temperature
|
|
Duration
|
4 h
|
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(OC(C)Cl)(OC(C)(C)C)=O
|
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |